(Z)-Pitavastatin Calcium Salt

Description

Historical Development and Chemical Evolution of Statin Analogs

The journey of statins began in the 1970s with the Japanese biochemist Akira Endo's discovery of mevastatin (B1676542) (also known as compactin) from the fungus Penicillium citrinum. news-medical.netresearchgate.netscispace.com This was the first identified competitive inhibitor of HMG-CoA reductase. researchgate.net Following this, researchers at Merck discovered lovastatin (B1675250) in a fermentation broth of Aspergillus terreus. news-medical.net These first-generation statins, derived from fungal metabolites, are characterized by a partially reduced naphthalene (B1677914) ring structure. lgcstandards.comwikipedia.org

The success of these natural products spurred the development of semi-synthetic and fully synthetic statins to improve potency and pharmacological profiles. researchgate.net

Semi-synthetic statins , such as simvastatin (B1681759) and pravastatin (B1207561), are chemical modifications of the natural product lovastatin. news-medical.netwikipedia.org Simvastatin, a more bioavailable lactone prodrug, features an additional methyl group, while pravastatin is produced by microbial hydroxylation of mevastatin, which increases its water solubility. lgcstandards.comwikipedia.org

Fully synthetic statins marked a significant evolution in chemical design. Fluvastatin was the first fully synthetic statin, followed by others like atorvastatin (B1662188), rosuvastatin (B1679574), and pitavastatin (B1663618). news-medical.netlgcstandards.com A key chemical distinction of these synthetic analogs is the replacement of the complex bicyclic ring of natural statins with larger, substituted aromatic or heterocyclic core structures, such as indole (B1671886) (fluvastatin), pyrrole (B145914) (atorvastatin), pyrimidine (B1678525) (rosuvastatin), and quinoline (B57606) (pitavastatin). wikipedia.orgresearchgate.net

This evolution from natural fermentation products to rationally designed synthetic molecules allowed for the fine-tuning of properties, leading to the development of highly potent and selective HMG-CoA reductase inhibitors.

Rationale for the Structural Design of (Z)-Pitavastatin: Insights into Molecular Features

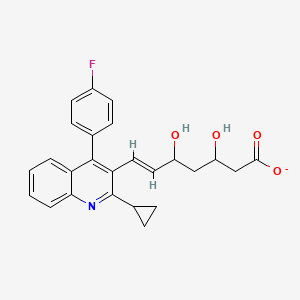

Pitavastatin is a fully synthetic statin distinguished by its unique chemical architecture. researchgate.net The active form is the (E)-isomer, formally named (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid. caymanchem.comcaymanchem.com Its structure incorporates several key features designed for potent interaction with the HMG-CoA reductase enzyme:

Quinoline Ring: This core heterocyclic structure replaces the naphthalene-based system of earlier statins. researchgate.net

Cyclopropyl (B3062369) Group: Attached to the quinoline ring, this small, rigid ring contributes to the molecule's specific conformation and binding affinity. researchgate.net

Fluorophenyl Group: This group is a common feature in several synthetic statins and is involved in additional polar interactions with the enzyme, enhancing binding tightness. wikipedia.orgresearchgate.net

Dihydroxy Heptanoic Acid Side Chain: This moiety is the "pharmacophore" of all statins, mimicking the structure of the natural substrate, HMG-CoA, allowing it to competitively bind to the active site of the reductase enzyme. researchgate.netqeios.com

The subject of this article, (Z)-Pitavastatin , is the geometric isomer of the pharmaceutically active (E)-pitavastatin. medchemexpress.comresearchgate.net In organic chemistry, (Z) and (E) notations refer to the arrangement of substituents around a double bond. (Z)-Pitavastatin, where the higher priority groups are on the same side of the double bond in the heptenoic acid chain, is primarily known as a process-related impurity that can form during the synthesis of pitavastatin. synzeal.com Research into the (Z)-isomer often focuses on its conformational analysis and its detection and control during manufacturing to ensure the purity of the final active pharmaceutical ingredient. researchgate.net Studies have shown that (Z)-isomeric pitavastatin analogues exist in solution as a pair of interconverting rotamers (atropisomers) due to restricted rotation. researchgate.net

Scope and Objectives of Research on (Z)-Pitavastatin Calcium Salt

Pitavastatin is typically administered as a calcium salt. qeios.com The formation of a salt is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of a drug molecule. Research objectives for using the calcium salt form include:

Enhanced Stability: Salt forms are often more crystalline and stable than the free acid form, which is crucial for manufacturing, formulation, and ensuring a consistent shelf life. google.com

Improved Solubility and Dissolution: While pitavastatin itself is considered lipophilic, converting the carboxylic acid group to a calcium salt can modify its solubility characteristics. nih.govresearchgate.net Pitavastatin calcium is described as sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and DMF. caymanchem.com The dissolution rate is a critical factor for bioavailability.

Facilitation of Formulation: A stable, crystalline solid like pitavastatin calcium is easier to handle and formulate into solid dosage forms like tablets. google.comcaymanchem.com

Research specifically on the This compound is primarily driven by analytical and regulatory requirements. medchemexpress.com The main objectives are:

Reference Standard: To synthesize and characterize the (Z)-isomer as a reference standard for analytical method development and validation. synzeal.comsynzeal.com

Impurity Profiling: To accurately detect and quantify the presence of the (Z)-isomer in batches of the active (E)-pitavastatin, ensuring the final drug product meets stringent purity specifications set by regulatory agencies.

Forced Degradation Studies: To understand the conditions under which the active (E)-isomer might convert to the (Z)-isomer or other degradants, helping to define stable storage and handling conditions.

Data Tables

Table 1: Physicochemical Properties of Pitavastatin Calcium This table presents key properties of the active (E)-isomer of Pitavastatin Calcium.

| Property | Value/Description | Source(s) |

| Formal Name | (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid, hemicalcium salt | caymanchem.comcaymanchem.com |

| Molecular Formula | C₂₅H₂₃FNO₄ • ½Ca | caymanchem.comcaymanchem.com |

| Molecular Weight | 440.5 g/mol | caymanchem.comcaymanchem.com |

| Appearance | A crystalline solid, white to beige powder | caymanchem.comsigmaaldrich.com |

| Purity | ≥98% | caymanchem.comsigmaaldrich.com |

| Solubility | DMSO: ~25 mg/mL, DMF: ~30 mg/mL, Sparingly soluble in aqueous buffers | caymanchem.comcaymanchem.com |

| Storage Temperature | 2-8°C, desiccated | sigmaaldrich.com |

Table 2: Evolution of Statin Structures This table highlights the structural evolution from natural to fully synthetic statins.

| Statin | Class | Core Structural Moiety | Source(s) |

| Mevastatin | Natural Product | Partially reduced naphthalene | researchgate.netlgcstandards.com |

| Lovastatin | Natural Product | Partially reduced naphthalene | lgcstandards.comwikipedia.org |

| Simvastatin | Semi-synthetic | Partially reduced naphthalene | news-medical.netlgcstandards.com |

| Pravastatin | Semi-synthetic | Partially reduced naphthalene | lgcstandards.comwikipedia.org |

| Fluvastatin | Fully Synthetic | Indole ring | lgcstandards.comwikipedia.org |

| Atorvastatin | Fully Synthetic | Pyrrole ring | lgcstandards.comwikipedia.org |

| Rosuvastatin | Fully Synthetic | Pyrimidine ring | lgcstandards.comwikipedia.org |

| Pitavastatin | Fully Synthetic | Quinoline ring | researchgate.net |

Compound Names

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H23FNO4- |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11+ |

InChI Key |

VGYFMXBACGZSIL-VAWYXSNFSA-M |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Synthetic Methodologies for Z Pitavastatin Calcium Salt

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic approach to (Z)-Pitavastatin logically disconnects the molecule at two key locations: the calcium salt linkage and the central carbon-carbon double bond. This analysis identifies the core building blocks required for its assembly.

The primary disconnection is at the carboxylate-calcium ion bond, leading back to the (Z)-pitavastatin free acid. The second, and more synthetically challenging, disconnection is at the (Z)-configured C6-C7 double bond. This bond is typically formed via an olefination reaction, such as the Wittig reaction. nih.gov This retrosynthetic strategy reveals two crucial precursors:

The Heterocyclic Core: A phosphonium (B103445) salt of the quinoline (B57606) portion of the molecule, specifically [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyltriphenylphosphonium salt. This component provides the bulky aromatic core of the final molecule.

The Chiral Side-Chain: An enantiomerically pure aldehyde containing the (3R,5S)-dihydroxy heptanoate (B1214049) skeleton, often protected as a cyclic acetal. A common intermediate is tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate. The precise stereochemistry of this fragment is vital for the compound's ultimate structure.

The synthesis of these intermediates is a significant undertaking in itself, involving multiple steps to install the required functionality and stereochemistry.

Total Synthesis Approaches to the Pitavastatin (B1663618) Core Structure

The total synthesis involves the construction of the key intermediates followed by their coupling to form the full carbon skeleton of Pitavastatin, culminating in the formation of the distinctive (Z)-alkene.

The dihydroxy acid side-chain of Pitavastatin possesses two stereocenters at the C3 and C5 positions, both of which must have the correct absolute configuration ((3R, 5S)). Several strategies have been developed to achieve this high degree of stereocontrol.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, syntheses have been developed starting from commercially available (S)-epichlorohydrin. rsc.org

Asymmetric Reactions: These methods create the chiral centers during the synthesis. One prominent industrial method involves a diastereoselective aldol (B89426) reaction using a titanium catalyst to set the desired 1,3-syn-diol stereochemistry. pharm.or.jp Another advanced strategy employs a bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction to construct the 1,3-syn-diol motif with exceptional stereocontrol. rsc.orgrsc.org

Optical Resolution: In this technique, a racemic mixture of an intermediate is prepared and then separated into its constituent enantiomers. Early developmental stages for Pitavastatin synthesis used resolving agents like α-methylbenzylamine to form diastereomeric salts that could be separated by crystallization. pharm.or.jp

These strategies typically yield a protected form of the chiral side-chain aldehyde, ready for coupling with the heterocyclic core.

The formation of the C6-C7 double bond with (Z) geometry is the pivotal step in this specific synthesis. While many synthetic routes are optimized to produce the thermodynamic (E)-isomer, the Wittig reaction is a powerful tool that can be tuned to favor the kinetic (Z)-isomer. The (Z)-isomer is a well-known and often major side-product in Wittig reactions aimed at producing (E)-Pitavastatin, sometimes constituting 20-30% of the product mixture. nih.gov

The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions and the nature of the phosphorus ylide. To favor the (Z)-isomer, conditions that promote kinetic control are employed:

Ylide Type: The phosphonium ylide derived from the quinoline core is generally considered non-stabilized or semi-stabilized. Such ylides are known to favor the formation of (Z)-alkenes. organic-chemistry.org

Base and Solvent: The reaction is typically performed using strong, non-lithium-containing bases (e.g., sodium bis(trimethylsilyl)amide - NaHMDS, or potassium bis(trimethylsilyl)amide - KHMDS) in aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene. The absence of lithium ions is crucial, as Li+ salts can catalyze the equilibration of reaction intermediates, leading to the more stable (E)-alkene. pitt.edu

Temperature: Low reaction temperatures (e.g., -78 °C) are used to prevent the reversal and equilibration of the initial cycloaddition step, thus trapping the kinetically favored cis-oxaphosphetane intermediate which decomposes to the (Z)-alkene. pitt.edu

By carefully selecting these conditions, the Wittig reaction between the quinoline phosphonium salt and the chiral side-chain aldehyde can be directed to produce a significant yield of the (Z)-isomer, which can then be isolated from the (E)-isomer by chromatographic methods.

| Parameter | Condition Favoring (Z)-Isomer (Kinetic Product) | Condition Favoring (E)-Isomer (Thermodynamic Product) |

|---|---|---|

| Ylide Type | Non-stabilized / Semi-stabilized | Stabilized (e.g., with adjacent C=O) |

| Base | Salt-free (e.g., NaHMDS, KHMDS) | Lithium-containing (e.g., n-BuLi) |

| Solvent | Aprotic (e.g., THF, Toluene) | Protic or polar aprotic |

| Temperature | Low (-78°C) | Higher temperatures |

Calcium Salt Formation and Optimization

The final steps of the synthesis involve converting the Pitavastatin free acid or its ester precursor into the desired calcium salt and isolating it in a specific solid form.

The formation of the calcium salt is an acid-base reaction followed by precipitation. A typical procedure involves the following steps:

Hydrolysis: If the Pitavastatin core is in a protected ester form (e.g., a tert-butyl ester), it is first hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of the carboxylic acid.

Salt Exchange: An aqueous solution of the sodium pitavastatin salt is then treated with an aqueous solution of a calcium source, commonly calcium chloride (CaCl₂). medcraveonline.com

Precipitation: This causes the less soluble (Z)-Pitavastatin Calcium Salt to precipitate out of the solution.

The conditions of this precipitation are critical as they influence the solid-state properties of the final product. Key parameters that are controlled during crystallization include temperature, rate of addition of the calcium source, solvent composition (e.g., using mixtures of organic solvents and water), and agitation speed. google.comgoogle.com For example, adding an anti-solvent like n-heptane to a solution of the salt in a THF/water mixture can be used to induce crystallization. google.com

Like many pharmaceutical compounds, Pitavastatin Calcium can exist in multiple crystalline forms, known as polymorphs, as well as an amorphous form. epo.org These different solid forms can have distinct physical properties. Several polymorphic forms of Pitavastatin Calcium have been identified, commonly designated as Forms A, B, C, D, E, F, and K. medcraveonline.comepo.org

Each polymorph is characterized by a unique X-ray powder diffraction (XRPD) pattern. The formation of a specific polymorph is highly sensitive to the crystallization process.

Form A can be prepared by reacting sodium pitavastatin with calcium chloride in water. medcraveonline.com

Other forms can be obtained through solvent-mediated transformations. For instance, Form D can be prepared by suspending Form A in absolute ethanol (B145695), while Form F can be made by suspending Form A in a methanol (B129727)/water mixture. google.com

Form K has been noted for its superior physical and chemical stability and lower tendency to absorb water (hygroscopicity), which are desirable properties for pharmaceutical formulation. medcraveonline.com It can be prepared by adding a calcium source solution to a pitavastatin salt solution at elevated temperatures (40-80 °C). google.com

The control of polymorphism is achieved by precise manipulation of crystallization parameters. This includes the choice of solvent system, the temperature profile (heating and cooling rates), and the final drying conditions, which carefully control the residual water content of the material. google.com

| Polymorph | General Preparation Method | Key Characteristics |

|---|---|---|

| Form A | Precipitation from aqueous solution of sodium pitavastatin and calcium chloride. medcraveonline.com | Contains 5-15% water. epo.org |

| Form D | Suspending Form A in absolute ethanol. google.com | Distinct XRPD pattern from Form A. |

| Form F | Suspending Form A in a methanol/water mixture. google.com | Distinct XRPD pattern. |

| Form K | Precipitation at elevated temperatures (40-80 °C). google.com | Low hygroscopicity, high stability. medcraveonline.com |

| Amorphous | Addition of a non-solvent (e.g., heptane) to a concentrated solution. epo.org | Lacks long-range crystalline order. |

Process Chemistry and Scale-Up Considerations

The industrial synthesis of this compound involves complex chemical transformations where process chemistry and scale-up considerations are paramount for ensuring efficiency, safety, and economic viability. google.com The transition from laboratory-scale synthesis to large-scale manufacturing requires meticulous optimization of reaction conditions, solvent use, and production technology. orientjchem.org An emphasis is placed on developing cost-effective, environmentally friendly, and commercially viable convergent synthesis strategies. orientjchem.org

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. researchgate.netnih.gov In the synthesis of statins like Pitavastatin, these principles focus on aspects such as atom economy, the use of biocatalysis, and the development of eco-friendly processes. google.comresearchgate.net

Biocatalysis: A significant advancement in green synthesis for statins is the use of enzymes as catalysts. mdpi.com Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media, which reduces the need for protection/deprotection steps common in traditional organic synthesis. mdpi.com For instance, enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) are used to catalyze aldol reactions for the enantioselective production of key chiral side-chain intermediates for statins. nih.govnih.gov This enzymatic approach can lead to substantial improvements in volumetric productivity and a reduction in catalyst loading. nih.gov The use of biocatalysis shortens synthetic routes, reduces waste, and lowers manufacturing costs. mdpi.com

Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Synthetic routes with poor atom economy generate significant waste. For example, the Wittig reaction, a common method for creating the carbon-carbon double bond in the Pitavastatin side chain, is known for its poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. Alternative routes, such as those employing Julia-Kocienski olefination, are being explored to improve atom economy and reduce the formation of byproducts. researchgate.net

Solvent and Reagent Choice: The development of more environmentally friendly processes includes minimizing the use of hazardous solvents and reagents. google.com Research focuses on replacing hazardous substances with safer alternatives and designing processes that are more energy-efficient. researchgate.net

Table 1: Comparison of Synthetic Reactions based on Green Chemistry Principles

| Feature | Wittig Reaction | Julia-Kocienski Olefination | Biocatalytic Aldol Reaction (DERA) |

|---|---|---|---|

| Primary Goal | C=C bond formation | C=C bond formation | Stereoselective C-C bond formation |

| Key Reagent | Phosphonium ylide | Phenyltetrazolyl sulfone | Aldolase enzyme (DERA) |

| Byproduct | Triphenylphosphine oxide | Sulfone byproduct, salts | Water |

| Atom Economy | Low | Moderate | High |

| Stereoselectivity | Can produce Z-isomer impurity | Highly stereoselective (E-isomer favored) researchgate.net | Excellent enantiomeric and diastereomeric excess nih.gov |

| Reaction Conditions | Can require higher temperatures | Milder conditions | Mild (ambient temp., aqueous media) mdpi.com |

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. acs.org For statin synthesis, this often involves a shift from traditional batch reactors to continuous manufacturing systems. nih.govacs.org

Continuous Flow Reactors: Continuous flow manufacturing offers several advantages over batch processing, including improved heat and mass transfer, better process control, enhanced safety, and more consistent product quality. nih.govacs.org For the biocatalytic synthesis of statin precursors, different types of continuous flow millireactors have been designed, such as fixed-bed and fluidized-bed reactors. nih.gov In these systems, an enzyme like DERA is immobilized on a solid support, such as mesoporous silica (B1680970) foam or magnetic nanoparticles, allowing for continuous processing of the reaction mixture and easier separation of the catalyst. nih.gov Studies have shown that a fluidized-bed millireactor using an immobilized enzyme can achieve superior conversion and yield compared to batch systems. nih.gov

Integrated End-to-End Processes: A holistic approach to process intensification involves integrating multiple steps—reaction, crystallization, filtration, and drying—into a single, continuous end-to-end system. acs.org This approach has been successfully demonstrated for Atorvastatin (B1662188) Calcium, another statin, using novel equipment like oscillatory flow crystallizers. acs.org Such integrated systems enhance both product quality and manufacturing efficiency by providing better control over process parameters and reducing turnaround times. acs.org

Impurity Profiling and Control in Synthesis

Ensuring the purity of this compound is critical for its quality and efficacy. chemicea.com Impurity profiling involves the identification, characterization, and quantification of all potential impurities that may arise during the manufacturing process. synthinkchemicals.com These impurities can be classified as process-related impurities (byproducts) or degradation products. chemicea.comveeprho.com

Process-related impurities are substances formed during the synthesis from side reactions or incomplete reactions. chemicea.com Their presence can affect the purity and yield of the final product. A thorough understanding of the synthetic pathway is essential to predict and identify these byproducts. chemicea.com

Key process-related impurities in Pitavastatin synthesis include:

Isomeric Impurities: The (Z)-isomer of Pitavastatin is a significant process-related impurity that can form during the synthesis of the desired (E)-isomer. synthinkchemicals.com Certain synthetic methods, like the Wittig reaction, can produce significant amounts (20-30%) of the (Z)-isomer. Other stereoisomers, such as the (3S,5R) and (3R,5R) isomers, are also potential impurities. synthinkchemicals.com

Ester Impurities: Intermediates like Pitavastatin Methyl Ester or tert-Butyl Pitavastatin can remain in the final product if the hydrolysis step is incomplete. chemicea.com

Lactone Impurity: Pitavastatin can undergo intramolecular cyclization (lactonization) to form Pitavastatin Lactone, especially under acidic conditions or during storage. google.com

Other Byproducts: Depending on the synthetic route, other impurities such as 5-Oxo-Pitavastatin, Desfluoro impurity, and various synthetic intermediates can be formed.

Table 2: Common Process-Related Impurities in this compound Synthesis

| Impurity Name | CAS Number | Impurity Type |

|---|---|---|

| This compound | 1159588-21-2 | Isomeric Impurity chemicea.comveeprho.com |

| Pitavastatin Lactone | 141750-63-2 | Process/Degradation Impurity |

| (3R, 5R)-Pitavastatin Calcium Salt | 254452-96-5 | Isomeric Impurity (Anti-isomer) |

| (3S, 5R)-Pitavastatin Calcium | 254452-88-5 | Isomeric Impurity |

| Pitavastatin Methyl Ester | 849811-78-5 | Process-Related Intermediate chemicea.com |

| tert-Butyl Pitavastatin | 586966-54-3 | Process-Related Intermediate veeprho.com |

| 5-Oxo Pitavastatin | 222306-15-2 | Process/Degradation Impurity |

Effective control of impurities requires a multi-faceted approach, combining the optimization of the synthetic route with robust purification techniques.

Synthetic Route Optimization: One of the most effective strategies is to choose a synthetic route that inherently minimizes the formation of key impurities. For example, to reduce the formation of the undesired (Z)-isomer, a Julia-Kocienski olefination reaction can be used instead of a Wittig reaction, which has been shown to yield less than 2% of the Z-isomer. researchgate.net Controlling reaction conditions, such as temperature, is also crucial, as higher temperatures can lead to increased impurity formation.

Controlled Crystallization and Purification: Crystallization is a critical step for purifying the final product and removing impurities. google.com However, due to the low solubility of Pitavastatin Calcium in water, the precipitation process can be rapid, leading to the entrapment of impurities. google.comgoogle.com To overcome this, specific purification processes are employed. These can include:

pH Control: During the conversion of the Pitavastatin salt to the calcium salt, controlling the pH of the reaction mixture (e.g., between 8 and 10) can reduce the formation of lactone impurities. google.com

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an alcoholic solvent mixed with a less polar solvent, to further reduce impurity levels. google.com

Amine Salt Formation: An intermediate purification step can involve forming an organic amine salt of Pitavastatin, which can then be purified before being converted to the final calcium salt, leading to higher purity. google.com

Advanced Spectroscopic and Analytical Characterization of Z Pitavastatin Calcium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the definitive structural confirmation of (Z)-Pitavastatin Calcium Salt. Both high-resolution solution-state and solid-state NMR techniques provide critical insights into its molecular framework and solid-state properties.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural assignment of this compound in solution is accomplished through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov The assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achieved by analyzing chemical shifts, signal multiplicities, and through-bond correlations observed in various 2D NMR spectra. nih.gov

Studies on (Z)-pitavastatin analogues, including the calcium salt (referred to as P-3 in some literature), have shown that these compounds exist in solution as a pair of interconverting rotamers. mdpi.comnih.gov This dynamic exchange leads to broadened NMR resonance lines at room temperature. nih.govresearchgate.net However, upon cooling, two distinct sets of sharp signals become evident in the ¹H-NMR spectra, corresponding to the major and minor rotamers. mdpi.com

The comprehensive assignment of the ¹H and ¹³C NMR spectra is facilitated by several 2D NMR techniques:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY spectra are crucial for tracing the spin systems within the dihydroxyheptenoate side chain and the cyclopropyl (B3062369) group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded ¹H and ¹³C nuclei. This technique is instrumental in assigning the ¹³C signals based on the previously assigned proton resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between ¹H and ¹³C nuclei, typically over two to three bonds. These correlations are vital for connecting the different structural fragments of the molecule, such as linking the side chain to the quinoline (B57606) core. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the study of (Z)-pitavastatin analogues, NOESY experiments have been used to investigate the conformational preferences and the dynamic exchange between rotamers. mdpi.com The observation of cross-peaks between the same proton signals of the major and minor conformers suggests a dynamic exchange process. researchgate.net

A study on Z-isomeric pitavastatin (B1663618) analogues provided detailed ¹H-NMR data for the calcium salt (P-3) in methanol-d₄. mdpi.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound (in methanol-d₄)

| Proton | Chemical Shift (ppm) | Multiplicity / Coupling Constant (Hz) |

|---|---|---|

| Ar-H | 7.90 - 7.12 | m |

| H-7 | 6.42 | d, J = 11.5 |

| H-6 | 5.62 | m |

| H-5 | 4.17 | m |

| H-3 | 3.94 | m |

| CH(CH₂)₂ | 2.52 | m |

| H-4a, H-4b | 2.28 - 1.94 | m |

| H-2a, H-2b, CH(CH₂)₂, 2∙OH | 1.80 - 0.72 | m |

Data sourced from a study on Z-isomeric pitavastatin analogues. mdpi.com

The complete assignment of the carbon spectrum is also achieved through the combination of 1D ¹³C NMR and 2D techniques like HSQC and HMBC. nih.gov

Solid-State NMR for Polymorph and Amorphous Form Characterization

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including polymorphs and amorphous states. newdrugapprovals.orggoogle.comnih.gov Different crystalline forms of a drug substance can exhibit distinct physical properties, and ssNMR can detect the subtle differences in the local chemical environment of the nuclei in these different forms. google.com

While several polymorphic forms (A, B, C, D, E, F, and K) and an amorphous form of pitavastatin calcium have been identified and characterized by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), specific ssNMR data for the (Z)-isomer is not extensively reported in the literature. researchgate.netmedcraveonline.com However, the principles of ssNMR characterization are broadly applicable.

The amorphous form of pitavastatin calcium has been noted for its lower storage stability compared to crystalline forms. researchgate.net ssNMR can be employed to probe the molecular mobility and local order in the amorphous state, providing insights into its physical stability. nih.gov For instance, studies on the amorphous form of rosuvastatin (B1679574) calcium, a related statin, have utilized ssNMR to explore molecular reorientations. nih.govresearchgate.net

The characterization of different polymorphs by ssNMR would involve identifying unique sets of chemical shifts for the non-equivalent carbon and proton atoms in the crystal lattice of each form. nih.gov This allows for the unambiguous identification and quantification of different polymorphic forms in a sample.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is an indispensable analytical tool for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structural fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, which allows for the determination of its elemental formula. For a (Z)-pitavastatin analogue (P-3, the calcium salt is formed from this), HRMS analysis using electrospray ionization (ESI) in positive mode determined the protonated molecule [M+H]⁺ at an m/z of 422.1764, corresponding to the molecular formula C₂₅H₂₅FNO₄. nih.gov The calculated exact mass for this formula is 422.1762. nih.gov The molecular formula for this compound is C₅₀H₄₆CaF₂N₂O₈, with a computed monoisotopic mass of 880.2848136 Da. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for (Z)-Pitavastatin Analogue

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 422.1764 | 422.1762 | C₂₅H₂₅FNO₄ |

Data represents the free acid form of the (Z)-isomer. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

In the positive ion ESI-MS/MS spectrum of pitavastatin, the protonated molecule [M+H]⁺ at m/z 422 undergoes fragmentation to produce several characteristic product ions. ijirse.com A common fragmentation pathway involves the loss of water (H₂O) from the dihydroxyheptenoate side chain. The base peak in the MS/MS spectrum is often observed at m/z 290. ijirse.complos.org

A study on the stress degradation of pitavastatin detailed the MS/MS fragmentation of the [M+H]⁺ ion. ijirse.com

Table 3: Key MS/MS Fragment Ions of Protonated Pitavastatin ([M+H]⁺ at m/z 422)

| Product Ion (m/z) | Proposed Neutral Loss/Fragment |

|---|---|

| 404 | H₂O |

| 386 | 2 x H₂O |

| 362 | C₂H₄O₂ (from side chain) |

| 318 | C₅H₈O₂ (from side chain) |

| 290 | C₇H₁₂O₃ (from side chain) |

Data sourced from a stress degradation study of pitavastatin. ijirse.com

The fragmentation pathways of pitavastatin and its deuterated analogue (d4-Pitavastatin) have been utilized in quantitative bioanalytical methods, with transitions of m/z 422 → 290 for pitavastatin and m/z 426 → 294 for the internal standard. google.com

LC-MS/MS for Impurity Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the identification and quantification of impurities in drug substances and formulations. researchgate.netnih.gov Several LC-MS/MS methods have been developed for the analysis of pitavastatin and its related substances, including its lactone metabolite. nih.govresearchgate.net

These methods typically utilize a reversed-phase C18 or C8 column for chromatographic separation, followed by detection using an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov The MRM mode allows for the specific detection and quantification of the target analyte and its impurities by monitoring specific precursor-to-product ion transitions.

For instance, one method monitors the transition m/z 422.2 → 290.3 for pitavastatin and m/z 404.2 → 290.3 for its lactone metabolite. nih.gov The use of an internal standard, such as candesartan (B1668252) cilexetil or a deuterated analog of pitavastatin, is common to ensure accuracy and precision. google.comnih.gov

LC-MS/MS has been instrumental in stress degradation studies of pitavastatin, where it has been used to identify and characterize various degradation products formed under acidic, alkaline, and oxidative conditions. ijirse.com These studies help in establishing the degradation pathways and developing stability-indicating analytical methods. scirp.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pitavastatin |

| (Z)-pitavastatin lactone |

| Rosuvastatin calcium |

| Candesartan cilexetil |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a compound. These techniques are invaluable for identifying functional groups and discriminating between different solid-state forms, such as polymorphs.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum that acts as a unique molecular "fingerprint." Specific absorption bands correspond to the vibrational frequencies of different functional groups.

While a dedicated FTIR spectrum for this compound is not widely published, data for its immediate precursor, the deprotected Z-isomeric pitavastatin lactone (P-2), provides significant insight into the characteristic functional groups of the Z-isomer. researchgate.net The analysis of this closely related analogue reveals key vibrational frequencies that are expected to be present in the calcium salt form.

Key functional group vibrations for the Z-isomeric pitavastatin lactone analogue are summarized below. These bands confirm the presence of the core molecular structure.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3424 | O-H stretching (hydroxyl groups) |

| 3063, 3007 | Aromatic and vinylic C-H stretching |

| 2954, 2922 | Aliphatic C-H stretching (cyclopropyl and heptenoate chain) |

| 1708 | C=O stretching (lactone carbonyl) |

| 1513, 1488 | C=C stretching (aromatic quinoline ring) |

| 1255, 1222 | C-O stretching |

| 1159 | C-F stretching (fluorophenyl group) |

| 764, 668 | C-H bending (aromatic) |

| (Data sourced from a study on Z-isomeric pitavastatin analogues) researchgate.net |

For the calcium salt, the characteristic carboxylate (COO⁻) stretches would be expected to appear in place of the lactone carbonyl peak, typically in the regions of 1650-1550 cm⁻¹ (asymmetric stretch) and 1450-1360 cm⁻¹ (symmetric stretch).

Different crystalline forms of pitavastatin calcium exhibit unique Raman spectra. For instance, a polymorphic form designated as "Form I" is characterized by specific Raman peaks that differentiate it from other known forms. google.com Another polymorph, "Form K," also shows a distinct set of bands. nih.gov These differences arise from the unique molecular conformations and intermolecular interactions within each crystal structure.

The table below lists characteristic Raman peaks for two known polymorphs of pitavastatin hemicalcium salt, demonstrating the technique's discriminative power.

| Polymorph Form I Characteristic Peaks (cm⁻¹) | Polymorph Form K Characteristic Peaks (cm⁻¹) |

| 798 ± 2 | 232 |

| 919 ± 2 | 316 |

| 1028 ± 2 | 413 |

| 1137 ± 2 | 544 |

| 1193 ± 2 | 733 |

| 1376 ± 2 | 836 |

| 1412 ± 2 | 962 |

| 1449 ± 2 | 972 |

| 1564 ± 2 | 1442 |

| 1611 ± 2 | 1648 |

| 1658 ± 2 | |

| 3011 ± 2 | |

| 3068 ± 2 | |

| (Data compiled from patent literature) google.comnih.gov |

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), monitor the physical and chemical changes that occur in a substance as a function of temperature. They are used to determine melting point, desolvation events, decomposition temperature, and to characterize different polymorphs.

A study of a Z-isomeric pitavastatin lactone analogue (P-2), a direct precursor to the calcium salt, reported a melting point with an onset of 190.8 °C and a peak at 192.7 °C. researchgate.net This provides a valuable thermal reference for the Z-isomer.

DSC analysis of different pitavastatin calcium polymorphs reveals distinct thermal behaviors. For example, the DSC thermogram for Polymorph K shows a sharp endothermic peak, corresponding to melting with decomposition, at approximately 257 °C. nih.gov In contrast, another crystalline form, designated Form I, exhibits a melting point of about 200 °C. google.com

TGA is often used in conjunction with DSC to quantify weight loss events, such as the loss of water or solvent. For Polymorph K, TGA analysis shows a weight loss attributed to water evaporation. nih.gov For Form I, TGA revealed a water content of approximately 4.7%. google.com

The table below summarizes the thermal data for different pitavastatin forms.

| Compound/Polymorph | Technique | Key Finding | Source |

| Z-isomeric pitavastatin lactone (P-2) | DSC | Melting Onset: 190.8 °C, Peak: 192.7 °C | researchgate.net |

| Pitavastatin Calcium Polymorph K | DSC | Melting/Decomposition Peak: ~257 °C | nih.gov |

| Pitavastatin Calcium Polymorph K | TGA | Weight loss due to water evaporation | nih.gov |

| Pitavastatin Calcium Form I | DSC | Melting Point: ~200 °C | google.com |

| Pitavastatin Calcium Form I | TGA | Water content of ~4.7% | google.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including the this compound. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify phase transitions such as melting, crystallization, and glass transitions.

For Pitavastatin Calcium, DSC studies are instrumental in identifying its melting point and assessing its purity. impactfactor.org A DSC thermogram for one polymorphic form of Pitavastatin Calcium showed a distinct endothermic peak at 134.5°C, indicating its melting point. The presence of a single, sharp peak suggests a high degree of purity and the absence of significant impurities. impactfactor.org Another study on a specific crystalline form, designated as polymorphic form K, revealed a different thermal behavior. The DSC thermogram for this form showed an endothermic event corresponding to melting with decomposition at an onset temperature of 249°C and a peak temperature of approximately 257°C. googleapis.comgoogle.com This high decomposition temperature suggests significant thermal stability for this particular polymorph. googleapis.com When incorporated into formulations like solid self-microemulsifying drug delivery systems (SMEDDS), the characteristic endothermic peak of the drug may disappear, suggesting that the compound is in a dissolved or amorphous state within the formulation. ijpsdronline.com

Table 1: DSC Thermal Events for Pitavastatin Calcium Polymorphs

| Polymorph/Form | Event | Onset Temperature (°C) | Peak Temperature (°C) | Citation |

|---|---|---|---|---|

| Not Specified | Melting | - | 134.5 | impactfactor.org |

Thermogravimetric Analysis (TGA) for Solvent Content and Decomposition Pathways

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and composition of a substance by measuring its mass change as a function of temperature in a controlled atmosphere. This technique is critical for determining the presence of residual solvents, water content, and understanding the decomposition profile of this compound.

TGA curves for certain polymorphic forms of Pitavastatin Calcium have shown weight loss primarily attributable to the evaporation of water. googleapis.comgoogle.com In one analysis, a sample was heated from 50°C to 400°C at a rate of 10°C/min under a nitrogen stream. nih.gov The TGA curve for pure pitavastatin indicated a weight loss commencing around 100°C and continuing up to 300°C, after which the mass remained stable. nih.gov This information is vital for developing stable formulations and establishing appropriate drying and storage conditions.

Chromatographic Techniques for Purity and Related Substance Analysis

Chromatographic methods are the cornerstone for assessing the purity and analyzing related substances of pharmaceutical compounds. For this compound, which is a known impurity of Pitavastatin, these techniques are essential for its separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of Pitavastatin Calcium and quantifying its impurities, including the (Z)-isomer. The development of a robust, stability-indicating HPLC method is crucial for quality control. pharmacyjournal.org

A typical Reverse-Phase HPLC (RP-HPLC) method involves a C18 stationary phase column and a mobile phase delivered in either isocratic or gradient mode. pharmacyjournal.orgscirp.org One validated method utilized a mobile phase composed of acetonitrile, water (pH 3.0), and tetrahydrofuran (B95107) in a ratio of 43:55:02 (v/v/v), with a flow rate of 1.0 ml/min. bibliomed.orgbvsalud.orgjapsonline.com Detection is commonly performed using a UV detector, with wavelengths set at 245 nm or 249 nm providing good sensitivity for Pitavastatin and its related substances. scirp.orgjapsonline.comwalshmedicalmedia.com

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and system suitability. pharmacyjournal.orgbvsalud.org Linearity has been established in concentration ranges such as 10–500 ng/ml, with high correlation coefficients (r² > 0.999). japsonline.com The limit of detection (LOD) and limit of quantification (LOQ) for impurities can be as low as a few nanograms per milliliter, demonstrating the high sensitivity of these methods. scirp.orgjapsonline.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the stability-indicating nature of the method, ensuring that all degradation products, including the (Z)-isomer, are effectively separated from the main peak. scirp.org

Table 2: Example HPLC Method Parameters for Pitavastatin Analysis

| Parameter | Condition | Citation |

|---|---|---|

| Column | C18 (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm) | walshmedicalmedia.com |

| Mobile Phase | Acetonitrile:Water (pH 3.0):Tetrahydrofuran (43:55:02, v/v/v) | bvsalud.orgjapsonline.com |

| Flow Rate | 1.0 ml/min | bvsalud.orgjapsonline.com |

| Detection | UV at 245 nm | scirp.orgwalshmedicalmedia.com |

| Injection Volume | 20 µl | japsonline.com |

Gas Chromatography (GC) for Residual Solvents

Gas Chromatography (GC) is the standard method for identifying and quantifying residual solvents in pharmaceutical substances. These solvents are process-related impurities from the synthesis and purification steps and must be controlled within strict limits defined by pharmacopoeias. While specific GC methods for this compound are not detailed in the provided search results, the general principles apply. A sample of the compound is dissolved in a suitable high-boiling-point solvent and injected into the GC system, often using a headspace autosampler. The volatile residual solvents are separated based on their boiling points and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is typically used for quantification. The method would be validated for specificity, linearity, and accuracy for all potential solvents used in the manufacturing process.

In a related application, GC coupled with mass spectrometry (GC-MS) has been used to analyze volatile organic compounds (VOCs) in urine to monitor the effects of pitavastatin treatment, demonstrating the technique's utility in analyzing compounds related to pitavastatin. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Purity Assessment

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chromatography technique for separations, particularly for chiral compounds. researchgate.net Pitavastatin contains two stereogenic centers in its side chain, leading to the possibility of four stereoisomers. The desired active form is the (3R, 5S) enantiomer. The (Z)-isomer of Pitavastatin also contains these chiral centers, making the separation of its diastereomers important for complete characterization.

SFC is well-suited for chiral separations, often employing polysaccharide-based chiral stationary phases (CSPs). researchgate.net While specific SFC methods for (Z)-Pitavastatin Calcium are not widely published, methods for other statins and chiral drugs demonstrate its potential. The technique offers advantages of high speed and reduced use of organic solvents compared to traditional HPLC. researchgate.net Other techniques like high-performance liquid chromatography using a chiral column have been successfully employed to separate the four optical isomers of pitavastatin. google.com One such HPLC method uses a CHIRALPAK-AD column with a mobile phase of n-hexane and ethanol (B145695) containing trifluoroacetic acid to achieve separation. google.com Capillary zone electrophoresis (CZE) has also been developed for the chiral separation of pitavastatin enantiomers, achieving a resolution of 2.17. nih.govchrom-china.com

Electron Microscopy for Particle Morphology and Structure

Electron microscopy, particularly Scanning Electron Microscopy (SEM), is used to visualize the surface topography, particle size, and morphology of solid-state materials like this compound. This information is critical for understanding the material's physical properties, such as flowability and dissolution rate, which can impact formulation development.

SEM images of pure Pitavastatin Calcium have shown it to be a crystalline material. ijpsdronline.com Different polymorphic forms can exhibit distinct morphologies. For instance, a specific polymorph (Form K) has been observed to form agglomerates of particles ranging from 10 to 700 µm. googleapis.comgoogle.com When formulated into nanoparticles, SEM studies revealed an amorphous nature. foliamedica.bg In other preparations, such as liposomes, SEM analysis showed distinct, spherical particles with an uneven surface due to the encapsulated drug. banglajol.info The morphology can also be influenced by the preparation method; for example, spray-dried particles for self-emulsifying systems have been shown to have smoother surfaces compared to the raw materials. ijpsdronline.comsemanticscholar.org

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Shape

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and particle morphology of crystalline and amorphous materials. For this compound, SEM studies have revealed varied morphologies depending on the polymorphic form and formulation.

Research on different forms of pitavastatin calcium has shown distinct particle shapes. For instance, the polymorphic form K of pitavastatin calcium is characterized by homogenous particles that appear as readily filterable individual needles or as lath/plate-like structures. google.com The primary particle size for this form, as determined by SEM, ranges from 0.1 to 50 µm. google.com In other analyses, pitavastatin calcium has been described as a crystalline-shaped material. ijpsdronline.com

The morphology can be significantly altered when pitavastatin calcium is incorporated into drug delivery systems. When formulated as a solid self-emulsifying drug delivery system (S-SMEDDS) using an adsorbent like Aerosil 200, the resulting particles exhibit a smooth surface, which suggests the liquid SMEDDS has been adsorbed onto or coated within the pores of the carrier. ijpsdronline.com Similarly, when loaded into liposomes, the particles are observed to be distinct and spherical with an uneven surface. banglajol.info Formulations with biodegradable porous starch have shown an asymmetrical morphology with cracks between particles, indicative of the carrier's porous nature. researchgate.net The particle size is a critical parameter, with some stable compositions specifying a D90 value (90% of particles are below this size) of 200 to 500 µm. google.com

Table 1: SEM Analysis Findings for Pitavastatin Calcium

| Sample Description | Observed Morphology | Particle Size | Source(s) |

|---|---|---|---|

| Polymorphic Form K | Individual needles, lath/plate-like particles | 0.1 - 50 µm (primary) | google.com |

| Pure Compound | Crystalline shape | Not specified | ijpsdronline.com |

| Solid Self-Emulsifying Delivery System | Smooth-surfaced, aggregated | Not specified | ijpsdronline.com |

| Liposomal Formulation | Distinct, spherical, uneven surface | 3.51 µm - 4.19 µm | banglajol.info |

| Porous Starch Formulation | Asymmetrical with cracks | Not specified | researchgate.net |

Transmission Electron Microscopy (TEM) for Internal Structure and Nanocrystallinity

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structure of materials, including cellular organelles and the potential observation of nanocrystallinity. Direct TEM analysis focused solely on the internal crystalline structure of this compound is not extensively documented in the available literature. However, TEM has been employed in biological studies to observe the morphological changes within cells upon treatment with pitavastatin, providing indirect insights into its interaction with subcellular structures.

In a study involving MDA-MB-231 breast cancer cells, treatment with pitavastatin led to significant morphological changes observable under TEM. nih.gov These changes included a reduction in secretory vesicles on the cell membrane and an increase in intracellular vacuoles. nih.gov Notably, the mitochondria within the treated cells appeared shrunken and exhibited fewer cristae compared to control groups. nih.gov Another study on endothelial progenitor cells also utilized TEM to capture mitochondrial morphology following pitavastatin treatment. nih.gov While these findings are crucial for understanding the pharmacological effects of pitavastatin, they describe the compound's impact on biological systems rather than the intrinsic nanocrystallinity of the salt itself. No studies were found that characterized the nanocrystallinity of this compound as a pure compound via TEM.

Table 2: TEM Analysis Findings from Biological Studies of Pitavastatin

| Studied System | Key Observations | Implication | Source(s) |

|---|---|---|---|

| MDA-MB-231 Cells | Reduced secretory vesicles, increased intracellular vacuoles | Cellular morphological changes | nih.gov |

| MDA-MB-231 Cells | Shrunken mitochondria, fewer mitochondrial cristae | Effect on mitochondrial structure | nih.gov |

Solid State Chemistry and Pharmaceutical Engineering of Z Pitavastatin Calcium Salt

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a substance to exist in two or more crystalline structures that have different arrangements of the molecules in the crystal lattice. google.comgoogle.com These different forms, known as polymorphs, can exhibit varied physicochemical properties, including solubility, melting point, and stability, which can significantly impact a drug's performance. google.comresearchgate.net Drug substances may also crystallize to include solvent molecules, forming solvates or hydrates, which are termed pseudopolymorphs. google.comgoogleapis.com

Research has identified several crystalline forms of pitavastatin (B1663618) calcium, commonly designated as Forms A, B, C, D, E, F, and K. medcraveonline.comgoogle.comgoogleapis.comresearchgate.net The discovery and characterization of these forms provide a wider range of materials for formulation scientists to design drug products with desired characteristics. google.comgoogleapis.com

Form A : This form is typically prepared by reacting pitavastatin sodium with calcium chloride in an aqueous solution. medcraveonline.commedcraveonline.com It is a hydrated form, and its stability is closely linked to its water content. google.com

Forms B, C, D, E, and F : These crystalline forms are generally derived from Form A through various solvent treatments. medcraveonline.comresearchgate.netmedcraveonline.com For example, Form B can be obtained by suspending Form A in ethanol (B145695) with water, while Form D is prepared by suspending Form A in absolute ethanol. medcraveonline.commedcraveonline.com

Form K : A more recently identified polymorph, Form K, has demonstrated superior physical and chemical stability under various stress conditions, including high temperature and humidity. medcraveonline.comresearchgate.net This enhanced stability makes it a highly desirable candidate for solid dosage form development. medcraveonline.commedcraveonline.com It is reported to be stable during standard manufacturing processes like granulation and compression. medcraveonline.com

The various polymorphic forms are often identified and distinguished using analytical techniques such as X-ray Powder Diffraction (XRPD), which reveals unique diffraction patterns for each crystal structure. google.com

Table 1: Crystalline Forms of Pitavastatin Calcium and Their Preparation

| Polymorphic Form | Preparation Method | Key Characteristics | Reference(s) |

|---|---|---|---|

| Form A | Reaction of pitavastatin sodium with calcium chloride in an aqueous medium. | A hydrated form containing up to 15% water; sensitive to drying conditions. | medcraveonline.commedcraveonline.comgoogleapis.com |

| Form B | Suspending Form A in ethanol with water as a co-solvent. | Derived from Form A. | medcraveonline.commedcraveonline.com |

| Form C | Suspending Form A in isopropanol (B130326) with water or a mix of isopropanol and a ketone solvent with water. | Derived from Form A. | medcraveonline.commedcraveonline.com |

| Form D | Suspending Form A in absolute ethanol. | Derived from Form A. | medcraveonline.commedcraveonline.com |

| Form E | Suspending Form A in 1,4-dioxane (B91453) with water. | Derived from Form A. | medcraveonline.commedcraveonline.com |

| Form F | Suspending Form A in methanol (B129727) with water. | Derived from Form A. | medcraveonline.commedcraveonline.com |

| Form K | Prepared by adding a substantially aqueous solution of calcium chloride to an aqueous solution of a pitavastatin salt at controlled temperatures (e.g., 40°C to 80°C). | High chemical and physical stability, low hygroscopicity. | medcraveonline.comgoogleapis.comgoogle.com |

The formation of solvates and hydrates (pseudopolymorphs) is a common phenomenon for pitavastatin calcium. google.comgoogleapis.com The stability of these forms is often dependent on the amount of solvent or water within the crystal structure.

Form A is a notable example of a hydrate, where the water content is crucial for maintaining its crystalline structure and stability. medcraveonline.comgoogle.com It typically contains between 3% and 12% water. medcraveonline.commedcraveonline.com If Form A is over-dried and the water content drops below a critical threshold (e.g., 4%), its crystallinity can decrease, potentially leading to the formation of a less stable amorphous state. medcraveonline.comgoogleapis.com This highlights the critical need to control water content during manufacturing and storage to ensure product consistency. google.com The stability of Crystal Form A has a very close relationship with its water content. google.com

Forms B through F are derived from Form A by treatment with different organic solvents, suggesting they are solvates or can be formed through solvent-mediated transformations. medcraveonline.comgoogleapis.commedcraveonline.com For example, Form E is prepared using 1,4-dioxane and water, and Form F uses methanol and water. medcraveonline.commedcraveonline.com The choice of solvent and the presence of water play a determining role in which crystalline form is produced. medcraveonline.com

Amorphous Solid Dispersions (ASDs) and Amorphization Strategies

The amorphous form of a drug lacks the long-range molecular order of its crystalline counterparts. google.com This disordered state generally leads to higher apparent solubility and faster dissolution rates, but it is also thermodynamically unstable and prone to recrystallization. researchgate.net

Amorphous pitavastatin calcium can be prepared through several methods. One common laboratory-scale technique is lyophilization (freeze-drying) of an aqueous solution of the salt. google.com Another method involves the rapid precipitation of the solid by adding a non-solvent to a concentrated solution of pitavastatin calcium in an organic solvent. googleapis.comgoogle.com For example, adding heptane (B126788) or methyl tert-butyl ether as a non-solvent to a solution of pitavastatin calcium in a solvent like ethyl methyl ketone can induce the formation of the amorphous solid. google.comgoogleapis.com

A more advanced strategy for creating a stable amorphous form is the development of amorphous solid dispersions (ASDs). In this approach, the drug is dispersed in a polymeric carrier. One study demonstrated the conversion of crystalline pitavastatin calcium to an amorphous form by creating a solid self-emulsifying delivery system (S-SEDDS). semanticscholar.org This was achieved by spray-drying a liquid mixture containing the drug, oil, surfactant, and a porous carrier (Aerosil 200). semanticscholar.org The resulting powder showed no crystalline peaks in PXRD analysis, confirming the drug's amorphization. semanticscholar.org

While the amorphous form can offer dissolution advantages, its physical and chemical instability is a significant challenge. medcraveonline.comgoogle.com Amorphous pitavastatin calcium has been shown to have very poor storage stability compared to crystalline forms. google.com

The primary strategy to overcome this instability is the formulation of ASDs. By dispersing the drug at a molecular level within a carrier matrix, typically a polymer, the mobility of the drug molecules is restricted, which inhibits nucleation and crystal growth. semanticscholar.org In the case of the pitavastatin calcium S-SEDDS, the drug was found to be in a dissolved state or adsorbed within the porous structure of the carrier, which stabilized it in its amorphous state. semanticscholar.org This not only prevented recrystallization but also led to a significant increase in the drug's dissolution rate compared to the pure crystalline drug. semanticscholar.org

In contrast, the crystalline Form K is noted for being both physically and chemically stable, outperforming the amorphous form, which is known to be chemically unstable. medcraveonline.comresearchgate.net This inherent stability of a specific polymorph can sometimes be a more straightforward approach to ensuring product quality and shelf-life than managing the instability of an amorphous form. medcraveonline.com

Co-crystallization and Salt Selection Strategies

Beyond polymorphism and amorphization, other pharmaceutical engineering strategies like co-crystallization and salt selection can be employed to optimize the physicochemical properties of an API.

Co-crystallization is another emerging technique for enhancing the properties of APIs, particularly solubility and dissolution rate. researchgate.netjrtdd.com Co-crystals are multi-component crystalline solids composed of the API and a co-former, which is a non-ionic species. Studies have been conducted to prepare co-crystals of pitavastatin with various co-formers, such as glutaric acid, using methods like solvent evaporation. researchgate.net The resulting co-crystals demonstrated enhanced saturation solubility and improved drug release compared to the pure drug, presenting a viable alternative for improving the pharmaceutical performance of pitavastatin. researchgate.netjrtdd.com

Design and Synthesis of Cocrystals of Pitavastatin

The formation of cocrystals is a well-established technique in pharmaceutical engineering to enhance the physicochemical properties of an API without altering its intrinsic molecular structure. Cocrystals are multi-component systems where the API and a coformer exist in a definite stoichiometric ratio within the same crystal lattice. google.com For pitavastatin, which exhibits poor aqueous solubility, cocrystallization is explored as a method to improve its dissolution rate and, consequently, its oral bioavailability. google.comgoogleapis.com

The design of pitavastatin cocrystals involves the selection of pharmaceutically acceptable coformers that can establish robust intermolecular interactions (like hydrogen bonds) with the pitavastatin molecule. The selection process is often guided by principles of crystal engineering and can involve computational screening as well as empirical, trial-and-error based approaches with a library of approved compounds. google.com

Several methods have been utilized for the synthesis of cocrystals, with the solvent evaporation method being a common approach for pitavastatin. google.comgoogle.com In this technique, the API and the chosen coformer are dissolved in a common solvent, and the solvent is slowly evaporated, allowing the cocrystal to nucleate and grow. Other established synthesis techniques that can be applied include:

Grinding: Both neat (dry) grinding and liquid-assisted grinding are effective, solvent-free or low-solvent methods for cocrystal formation.

Slurry Crystallization: The API and coformer are stirred in a solvent in which they have limited solubility, facilitating the conversion to the more stable cocrystal form.

Antisolvent Method: A solution of the API and coformer is added to an antisolvent in which the cocrystal is insoluble, causing it to precipitate. googleapis.com

Studies on the resulting pitavastatin cocrystals have shown that they can exhibit enhanced saturation solubility and improved dissolution profiles compared to the pure drug, highlighting their potential as a promising alternative for drug delivery. google.comgoogle.com

Exploration of Alternative Salt Forms and their Solid-State Characteristics

While the calcium salt is the commercially marketed form, the exploration of alternative salt forms of pitavastatin provides an avenue to discover solids with improved properties such as solubility, stability, and manufacturability. core.ac.uk Salt screening is a routine strategy in pharmaceutical development to identify the optimal salt form of an ionizable drug.

A range of novel salt forms of pitavastatin have been synthesized and characterized. These alternative salts often exhibit significantly higher aqueous solubility compared to the free acid or the calcium salt, which can lead to enhanced dissolution and bioavailability. researchgate.net The solid forms are typically characterized using techniques such as Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm their unique crystalline structures. researchgate.net

A patent for pitavastatin salts describes the preparation and characterization of several crystalline forms that demonstrate high water solubility, in some cases greater than 50 mg/mL. researchgate.net The formation of these salts can also serve as an effective method for the purification of pitavastatin free acid. researchgate.net

Below is a table summarizing some of the alternative pitavastatin salts and their reported characteristic PXRD peaks.

| Salt Form | Select Characteristic PXRD Peaks (2θ, ±0.2°) |

| Barium Salt | 13.9, 18.9, 22.8, 24.0, 25.8 |

| Meglumine Salt | 3.7, 9.0, 19.6, 19.9, 21.7, 22.1 |

| Diethanolamine Salt | 8.4, 12.6, 16.8, 18.4, 20.7, 20.9, 22.1, 22.3 |

| Piperazine Salt | 5.7, 6.4, 8.7, 10.1, 10.4, 16.8, 17.4, 17.9, 18.1, 19.7, 20.0, 20.3, 21.6, 22.0, 22.2, 22.5 |

| Sodium Salt (Form I) | Characterized as a distinct polymorphic form. core.ac.uk |

| Potassium Salt | Mentioned as a potential salt form. researchgate.netcore.ac.uk |

| Magnesium Salt | Mentioned as a potential salt form. researchgate.netcore.ac.uk |

| Data sourced from patent literature. researchgate.net |

The development of the pitavastatin sodium salt, for instance, has been pursued, and it has been found to be bioequivalent to the marketed calcium salt, demonstrating that alternative salt forms can offer comparable therapeutic efficacy. google.com

Particle Engineering and Surface Chemistry

Particle engineering involves the manipulation of particle size, shape, and surface properties to optimize the handling, processing, and biopharmaceutical performance of a drug substance.

Micronization and Nanocrystallization Techniques

For poorly soluble drugs like pitavastatin, reducing particle size is a key strategy to increase the surface area available for dissolution, thereby enhancing the dissolution rate. core.ac.uk This can be achieved through "top-down" or "bottom-up" approaches.

Top-Down Techniques (Micronization): These methods involve the mechanical reduction of larger drug particles. Conventional milling and grinding are standard unit operations to reduce particle size and narrow the particle size distribution, which is advantageous for manufacturing solid dosage forms. google.commedcraveonline.com Specific equipment used for this purpose includes:

Fluid energy mills

Jet mills google.com

Ball mills google.com

Hammer mills google.com

Impact pin mills googleapis.com

The manufacturing process for pitavastatin calcium may include a milling or micronization step to ensure the drug substance meets the required particle size specifications for formulation. geneesmiddeleninformatiebank.nl One patent describes a process for preparing enteric sustained-release micropills where the pitavastatin calcium raw material is first micronized before being mixed with excipients and granulated. google.com

Bottom-Up Techniques (Nanocrystallization): These techniques build nanoparticles from the molecular level by precipitation or condensation. They are capable of producing particles in the sub-micron range, forming nanosuspensions. core.ac.uk

Nanoprecipitation (Solvent-Antisolvent Method): This is a widely used method where the drug is dissolved in a solvent and then introduced into a miscible antisolvent, causing the drug to precipitate as nanoparticles. core.ac.ukresearchgate.net Stabilizers are used to prevent particle aggregation.

Emulsion Solvent Evaporation: In this method, the drug is dissolved in a volatile solvent, which is then emulsified in a non-miscible liquid (often water). The subsequent evaporation of the solvent leads to the formation of drug nanoparticles. researcher.lifesemanticscholar.org Studies have successfully formulated pitavastatin nanoparticles using this technique, followed by freeze-drying to obtain a solid powder. researchgate.netresearcher.life

Research has shown that nanoprecipitation can reduce the particle size of pitavastatin from the micron scale (e.g., 50 µm) down to the nanometer scale (e.g., ~446 nm), significantly improving its dissolution characteristics. core.ac.uk

Surface Characterization (e.g., BET Surface Area, Surface Energy)

The surface characteristics of drug particles are critical as they govern properties like dissolution, flowability, and hygroscopicity.

Specific Surface Area (BET): The Brunauer-Emmett-Teller (BET) method, which uses nitrogen gas adsorption, is the standard for measuring specific surface area. For pitavastatin calcium, controlling the surface area is important. A specific crystalline form (Polymorphic Form K) has been developed to have a deliberately low specific surface area, typically below 10 m²/g and preferably between 0.5 m²/g and 5 m²/g. google.comgoogle.com A low surface area is indicative of low porosity, which can reduce the propensity for degradation and minimize the entrapment of process impurities. google.comgoogle.com Conversely, other research on porous catalyst supports has noted specific surface areas as high as 554.74 m²/g, illustrating the wide range of surface properties that can be engineered. researchgate.net

Surface Morphology (SEM): Scanning Electron Microscopy (SEM) is used to visualize the surface topography of the particles. Studies on various pitavastatin calcium formulations have revealed different surface characteristics depending on the preparation method:

Nanoparticles prepared by emulsion solvent evaporation have been described as having an amorphous nature. researchgate.net

Spray-dried particles for self-emulsifying systems appeared to have a smooth surface. ijpsdronline.com

Liposomal formulations were observed to be spherical and smooth. banglajol.info

Drug-loaded nanosponges have also been evaluated for their surface morphology via SEM. ijprajournal.com

These characterization techniques are essential for understanding how different engineering processes impact the solid-state and surface properties of (Z)-Pitavastatin calcium salt, ultimately influencing its performance as a pharmaceutical product.

Mechanistic Pharmacology of Z Pitavastatin: Insights from in Vitro and Pre Clinical Models

Molecular Interactions with HMG-CoA Reductase

The interaction of (Z)-Pitavastatin with HMG-CoA reductase is characterized by high affinity and potent inhibitory kinetics, which are dictated by its unique chemical structure.

Enzyme Inhibition Kinetics and Binding Affinity (In Vitro Studies)

(Z)-Pitavastatin Calcium Salt is a potent inhibitor of HMG-CoA reductase. medchemexpress.com In vitro studies have consistently demonstrated its high efficacy in blocking the enzyme's function. In cultured human hepatoma (HepG2) cells, (Z)-Pitavastatin inhibits the synthesis of cholesterol from acetic acid with a half-maximal inhibitory concentration (IC50) of 5.8 nM. medchemexpress.commedchemexpress.com This potency is greater than that observed for other statins; for instance, in the same cell line, pitavastatin (B1663618) was found to be 2.9- and 5.7-times more potent at inhibiting cholesterol synthesis than simvastatin (B1681759) and atorvastatin (B1662188), respectively. natap.org

Studies using isolated rat liver microsomes further corroborate these findings, showing that pitavastatin inhibits HMG-CoA reductase activity in a concentration-dependent manner with an IC50 value of 6.8 nM. qeios.comdovepress.com This was 2.4-fold more potent than simvastatin and 6.8-fold more potent than pravastatin (B1207561) in the same assay. qeios.comdovepress.com The high affinity for the enzyme's catalytic pocket, which is at least 1000-fold higher than that for the natural substrate HMG-CoA, is a hallmark of the statin class. natap.org Molecular docking simulations have quantified this strong interaction, calculating a binding energy (ΔG) of -8.24 kcal/mol and an inhibition constant (Ki) of 2.11 µM for pitavastatin. nih.govresearchgate.net

| Parameter | Value | System | Reference(s) |

| IC₅₀ | 5.8 nM | Cholesterol Synthesis in HepG2 Cells | medchemexpress.commedchemexpress.com |

| IC₅₀ | 6.8 nM | HMG-CoA Reductase Activity (Rat Liver Microsomes) | qeios.comdovepress.com |

| Binding Energy (ΔG) | -8.24 kcal/mol | Molecular Docking Simulation | nih.govresearchgate.net |

| Inhibition Constant (Kᵢ) | 2.11 µM | Molecular Docking Simulation | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Pitavastatin Analogs

The potent inhibitory activity of pitavastatin is intrinsically linked to its distinct chemical structure. It is a fully synthetic statin characterized by a quinoline (B57606) heterocyclic core and a novel cyclopropyl (B3062369) group. nih.govmdpi.com This cyclopropyl moiety is a key structural innovation that contributes significantly to its avid binding and potent inhibition of HMG-CoA reductase. natap.org Like all statins, it possesses a dihydroxy heptanoic acid side chain that mimics the structure of the endogenous substrate, HMG-CoA, allowing it to fit into the enzyme's active site. qeios.commdpi.com

The (Z)-isomerism refers to the geometry around the carbon-carbon double bond that links the quinoline core to the side chain. vulcanchem.com This specific configuration imposes different spatial constraints compared to the more common (E)-isomer, influencing intermolecular interactions. vulcanchem.com Conformational studies of (Z)-isomeric pitavastatin analogues in solution reveal that they exist as a pair of interconverting rotamers, or atropisomers. researchgate.netnih.gov This dynamic behavior arises from restricted rotation around the single bond connecting the heterocyclic core to the vinyl group and makes (Z)-pitavastatin analogues more conformationally flexible than other statin analogues, such as those of rosuvastatin (B1679574). researchgate.netnih.gov While early research on some statins suggested their (Z)-isomeric forms had weaker activity, studies on (Z)-Pitavastatin confirm it is a potent inhibitor. medchemexpress.comresearchgate.net

Cellular Cholesterol Metabolism Modulation

By inhibiting the primary enzyme in cholesterol synthesis, (Z)-Pitavastatin triggers significant adjustments in cellular lipid metabolism, most notably in liver cells.

Regulation of LDL Receptor Expression and Activity in Cell Models